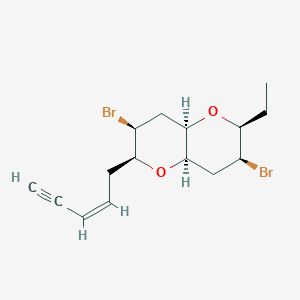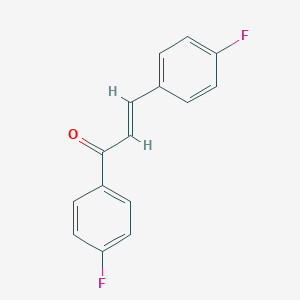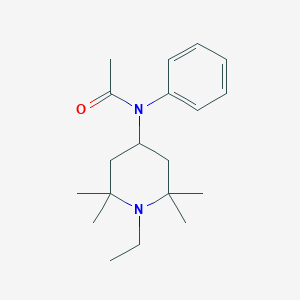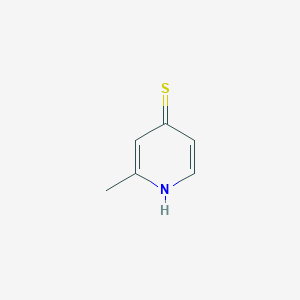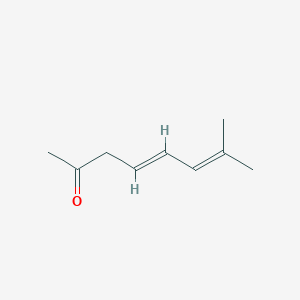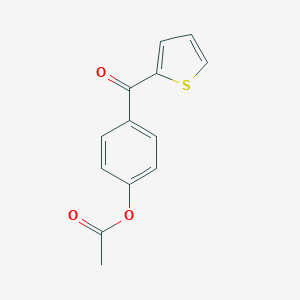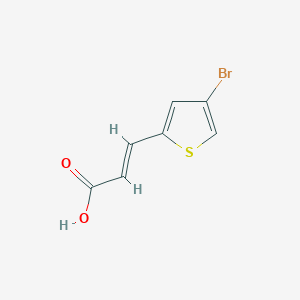
Ethyl-4-(5-Chlor-2-methoxyphenyl)-4-oxobutanoat
Übersicht
Beschreibung
Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate (ECB) is an organic compound that has been studied for its potential applications in scientific research. ECB is a colorless, odorless liquid that is soluble in water and ethanol. It is a derivative of the ethyl ester of 4-oxobutanoic acid and is used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Entwicklung von Neuroprotektiva
Ethyl-4-(5-Chlor-2-methoxyphenyl)-4-oxobutanoat: wurde bei der Synthese neuer Verbindungen mit potenziellen neuroprotektiven Eigenschaften eingesetzt . Diese Verbindungen zielen darauf ab, die neuronale Funktion und Struktur zu schützen, was bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer, Parkinson und Huntington sowie bei Erkrankungen wie ischämischem Schlaganfall und traumatischem Hirntrauma von entscheidender Bedeutung ist .
Anti-Neuroinflammatorische Forschung
Die Verbindung hat sich bei der Entwicklung von Anti-Neuroinflammatorika als vielversprechend erwiesen. Sie ist Teil des Syntheseprozesses für Triazol-Pyrimidin-Hybride, die signifikante anti-neuroinflammatorische Eigenschaften gezeigt haben, indem sie die Produktion von Stickstoffmonoxid und Tumornekrosefaktor-alpha in stimulierten menschlichen Mikroglia-Zellen hemmen .
Zwischenprodukt für die Arzneimittelsynthese
In der pharmazeutischen Forschung dient This compound als Zwischenprodukt bei der Synthese verschiedener Medikamente. So wurde es beispielsweise als Zwischenprodukt bei der Synthese von Glibenclamid, einem Medikament zur Behandlung von Typ-2-Diabetes, berichtet .
Chemische Synthese
Diese Verbindung ist an der chemischen Synthese von Ethyl-4-(4-substituierten Phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carboxylat beteiligt, was ein wichtiger Schritt bei der Herstellung einer Reihe von Pyrimidinderivaten mit potenziellen pharmakologischen Anwendungen ist .
Laborforschungswerkzeug
Als Laborforschungswerkzeug wird This compound als organischer Baustein in verschiedenen Synthesewegen verwendet. Es ist eine wertvolle Verbindung für Forscher, die in den Bereichen Biochemie, Wirkstoffentdeckung und Pharmakologie tätig sind .
Erforschung der Behandlung neurodegenerativer Erkrankungen
Die Verbindung ist Teil der Erforschung von Behandlungen für neurodegenerative Erkrankungen. Sie wird bei der Entwicklung von Liganden für Rezeptoren wie TrkB und 5-HT4 eingesetzt, die am neuronalen Überleben und der Differenzierung beteiligt sind und möglicherweise neue Wege für die Therapie eröffnen .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with various receptors and proteins, which could provide some insight .
Mode of Action
It’s worth noting that similar compounds have been shown to exhibit neuroprotective and anti-inflammatory properties .
Biochemical Pathways
Related compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Similar compounds have been shown to exhibit neuroprotective and anti-inflammatory properties, suggesting that ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate may have similar effects .
Biochemische Analyse
Biochemical Properties
It’s structurally similar to some compounds that have shown promising neuroprotective and anti-inflammatory properties .
Cellular Effects
Structurally similar compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s hypothesized that it might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Future studies could help identify any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate are not well-characterized .
Transport and Distribution
Future studies could help identify any transporters or binding proteins it interacts with, and any effects on its localization or accumulation .
Eigenschaften
IUPAC Name |
ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO4/c1-3-18-13(16)7-5-11(15)10-8-9(14)4-6-12(10)17-2/h4,6,8H,3,5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQAVOKECPGSNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C=CC(=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645846 | |
| Record name | Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
107774-17-4 | |
| Record name | Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





